molecular formula C21H25ClN2O3 B192768 Cetirizine CAS No. 83881-51-0

Cetirizine

Cat. No. B192768
CAS RN: 83881-51-0
M. Wt: 388.9 g/mol
InChI Key: ZKLPARSLTMPFCP-UHFFFAOYSA-N
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Description

Cetirizine is a second-generation antihistamine that reduces the natural chemical histamine in the body . It is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .


Synthesis Analysis

Cetirizine, a metabolite of hydroxyzine and derivative of piperazine, belongs to a family of antihistamines . A study developed a system that included the benefits of both nanoparticles and microspheres for continual delivery of Cetirizine via a simple emulsification process . Another study synthesized cetirizine in five linear steps with an overall yield of 50% .


Molecular Structure Analysis

Cetirizine has a molecular formula of C21H25ClN2O3 . The molecular weight is 388.888 Da . The chemical structure is (±) - [2- [4- [ (4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy]acetic acid, dihydrochloride .


Chemical Reactions Analysis

A study investigated the thermal degradation of cetirizine and found that the main thermal degradation occurs during two temperature ranges of 165–227 and 247–402 °C .


Physical And Chemical Properties Analysis

Cetirizine is a white, crystalline powder and is water soluble . The melting point is between 110-115 degrees Celsius . The density is 1.237±0.06 g/cm3 .

Scientific Research Applications

Cytogenetic Effects

Cetirizine has been studied for its potential cytogenetic effects. Research indicates that cetirizine can induce micronucleus formation in human lymphocytes, which suggests a possible impact on genetic material. This is observed as both chromosome breakage and loss, highlighting cetirizine's clastogenic and aneugenic characteristics (Vlastos & Stephanou, 1999).

Antiallergic Activity

Cetirizine's antiallergic properties have been explored in various contexts:

  • Allergic Cough in Children : Cetirizine has been shown to reduce cough intensity and frequency in children with pollen allergy (Ciprandi et al., 1997).
  • Allergic Reactions : It has demonstrated efficacy in treating allergic rhinitis and chronic idiopathic urticaria, showing potent antihistaminic activity (Devalia et al., 2001).

Pharmacokinetic Properties

Cetirizine's physicochemical, pharmacological, and pharmacokinetic properties have been extensively studied. It is noted for its high selectivity, slow receptor dissociation rate, negligible interaction with liver enzymes, and low CNS penetration, which are advantageous over other antihistamines (Chen, 2008).

Topical Applications

Studies have examined cetirizine's effectiveness in topical applications:

  • Allergic Skin Disorders : Its ability to treat allergic skin disorders through liposomal application has been highlighted, offering both local antihistaminic activity and reduced systemic exposure (Elzainy et al., 2004).
  • Atopic Dermatitis : A novel vesicular formulation of cetirizine dihydrochloride has been developed for the targeted treatment of atopic dermatitis (Goindi et al., 2013).

Continuous vs. On-Demand Treatment

The efficacy of continuous versus on-demand cetirizine treatment in managing allergic rhinitis has been studied, showing that continuous administration provides more effective symptomatic relief and inflammatory control (Ciprandi et al., 1997).

Pharmacological Reappraisal

Cetirizine's pharmacological properties and therapeutic use in various allergic disorders have been reassessed, confirming its effectiveness in a range of conditions and highlighting its potential in treating allergic asthma and certain forms of physical urticaria (Spencer et al., 1993).

Cetirizine in Pediatric Use

The use of cetirizine in children and adolescents for treating allergic diseases has been updated, confirming its effectiveness and safety in pediatric populations (Parisi et al., 2020).

Safety And Hazards

Cetirizine can cause side effects that may impair your thinking or reactions . It can cause adverse effects, such as some drowsiness, excessive tiredness, dry mouth, stomach pain, diarrhea, vomiting . It can also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83881-52-1 (di-hydrochloride)
Record name Cetirizine [INN:BAN]
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DSSTOX Substance ID

DTXSID4022787
Record name Cetirizine
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Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cetirizine
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Mechanism of Action

Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors.
Record name Cetirizine
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Product Name

Cetirizine

Color/Form

Crystals from ethanol

CAS RN

83881-51-0
Record name Cetirizine
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Record name Cetirizine [INN:BAN]
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Record name Cetirizine
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Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
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Record name CETIRIZINE
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Melting Point

110-115°C, 110-115 °C, 112.5 °C
Record name Cetirizine
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Record name Cetirizine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
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1000 g
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Synthesis routes and methods II

Procedure details

As indicated in Table 1, Cetirizine Dihydrochloride, Beta-cyclodextrin, Sodium Succinate, and Corn Starch are charged into a Fluid Bed Granulator. Approximately 3000 g of Purified Water is then sprayed into the bed at approximately 75-125 g/minute and an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Approximately 5680 g of the solution prepared in Step A is then sprayed onto the granulation at approximately 75 to 125 g/minute, using an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Following spraying, the granulation is dried to a product temperature endpoint of approximately 30° C., or a Loss on Drying Analysis (LOD) of approximately 7.5%.
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Synthesis routes and methods III

Procedure details

A slurry of the materials presented in Table 2 is prepared by charging a suitable stainless steel vessel with 3000 g of water. While mixing using a laboratory mixer at 50 RPM, the Cetirizine Dihydrochloride and Sodium Succinate are dissolved into the water. The Beta-Cyclodextrin is then added to the mixture and dispersed while mixing to form the slurry.
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
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70 g
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Jones reagent
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130 mL
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560 mL
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115 mL
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250 mL
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133.7 g
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250 mL
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10 mL
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Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34,600
Citations
CM Spencer, D Faulds, DH Peters - Drugs, 1993 - Springer
… was inhibited by cetirizine in vitro and in vivo, suggesting that cetirizine also has activity … altered by cetirizine in single doses of ≤ 20mg. The incidence of sedation with cetirizine 10mg …
Number of citations: 250 link.springer.com
DM Campoli-Richards, MMT Buckley, A Fitton - Drugs, 1990 - Springer
… Cetirizine appears to be as effective as conventional dosages ofterfenadine, … Thus, cetirizine appears to provide a useful alternative to other ‘nonsedating’ antihistamines; cetirizine may …
Number of citations: 191 link.springer.com
C Lee Barnes, CA McKenzie… - Annals of …, 1993 - journals.sagepub.com
… Cetirizine, an investigational agent and a potent histamine 1 -antagonist is a piperazine … As a second-generation, nonsedating antihistamine, cetirizine is associated with fewer adverse …
Number of citations: 40 journals.sagepub.com
A Einarson, B Bailey, G Jung, D Spizzirri… - Annals of Allergy …, 1997 - Elsevier
… followed after exposure to either hydroxyzine or cetirizine during pregnancy. Of these, 53 … to cetirizine. There were no significant differences found between the hydroxyzine or cetirizine …
Number of citations: 150 www.sciencedirect.com
J Kalivas, D Breneman, M Tharp, S Bruce… - Journal of allergy and …, 1990 - Elsevier
… The incidence of somnolence in the cetirizine group was not significantly different from that of the … The results of this study demonstrate that cetirizine has a greater safety margin over the …
Number of citations: 116 www.sciencedirect.com
SL Spector, R Altman - American Journal of Rhinology, 1987 - journals.sagepub.com
… of the HI-receptor antagonists except for cetirizine for which values are 0.8 liter/kg … cetirizine (60% of dose) than after any other HI blocker.4 After multiple doses (10 mg daily) of cetirizine…
Number of citations: 19 journals.sagepub.com
DY Wang, F Hanotte, C De Vos, P Clement - Allergy, 2001 - Wiley Online Library
… In view of the similarity of the antihistaminic effects observed for cetirizine and levocetirizine … of cetirizine in the management of allergic rhinitis are due to levocetirizine. Since cetirizine is …
Number of citations: 129 onlinelibrary.wiley.com
FM Gengo, J Dabronzo, A Yurchak… - Clinical …, 1987 - Wiley Online Library
Twelve healthy subjects with atopy received single doses of hydroxyzine, 25 mg, its metabolite cetirizine, 10 and 20 mg, and placebo in a four‐way crossover study randomized by Latin …
Number of citations: 124 ascpt.onlinelibrary.wiley.com
AM Snowman, SH Snyder - Journal of allergy and clinical immunology, 1990 - Elsevier
… cetirizine at central 111 sites with that of hydroxyzine and terfenadine. We also compared the ability of cetirizine … Cetirizine did not bind at any of the receptors investigated, except H, sites…
Number of citations: 92 www.sciencedirect.com
JA Grant, CF Nicodemus, SR Findlay… - Journal of allergy and …, 1995 - Elsevier
… of cetirizine for treatment of allergic rhinitis and asthma. Methods: Daily treatment for 6 weeks with cetirizine … from baseline throughout the study, whereas cetirizine-treated patients had a …
Number of citations: 250 www.sciencedirect.com

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